N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodophenyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-iodoaniline with 2-mercaptobenzoic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-β-alanine derivatives
- 4-Iodophenol
- N-4-iodophenyl-N′-2-chloroethylurea
Uniqueness
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of both the iodophenyl and benzothiazole moieties, which impart distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAYUDKGGLOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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